3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-N-(2-phenoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-26(23,24)17-11-7-8-15(14-17)20(22)21-18-12-5-6-13-19(18)25-16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKCSMOKQEOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted benzamides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C20H17NO4S
CAS Number: 896295-99-1
The compound features a methanesulfonyl group attached to a benzamide core, with a phenoxyphenyl substituent. This structural composition contributes to its diverse reactivity and potential applications.
General Synthetic Routes
The synthesis of 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide typically involves several key steps:
- Formation of the Benzamide Core:
- Reaction of benzoic acid derivatives with amines under dehydrating conditions.
- Introduction of the Methanesulfonyl Group:
- Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Attachment of the Phenoxyphenyl Group:
- Nucleophilic aromatic substitution involving a phenol derivative.
Industrial Production
In industrial settings, optimized methods such as continuous flow reactors are employed to enhance yield and purity.
Chemistry
This compound serves as:
- A building block in organic synthesis.
- A reagent in various chemical reactions, particularly in creating more complex organic molecules.
Biology
Research indicates potential biological activities:
- Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which may be relevant in drug design.
- Receptor Binding: Studies suggest interactions with biological receptors, influencing cellular responses.
Medicine
The compound is explored for:
- Therapeutic Properties: Potential anti-inflammatory and anticancer activities have been documented in preliminary studies.
Industry
Applications include:
- Development of advanced materials .
- Use as an intermediate in pharmaceutical and agrochemical synthesis.
Case Studies and Research Findings
-
Enzyme Inhibition Studies:
- Research published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition against certain cancer-related enzymes, suggesting potential therapeutic applications.
-
Biological Activity Testing:
- A study highlighted its interaction with specific receptors involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.
-
Material Science Applications:
- Investigations into its use as a precursor for novel polymer materials have shown promising results, particularly in enhancing material properties through functionalization.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Substituent Electronic Effects
4-Chloro-N-(2-phenoxyphenyl)benzamide
- Substituent : A para-chloro group replaces the methanesulfonyl group.
- Electronic Impact : Chlorine is moderately electron-withdrawing via inductive effects but less polar than -SO₂CH₃.
- Structural Data :
- Crystal Packing: Monoclinic system (P21/c) with π-π stacking (3.82 Å interplanar distance) and C-Cl···π interactions .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Substituent: A dimethoxyphenethyl group replaces the phenoxyphenyl moiety.
- Electronic Impact : Methoxy groups are electron-donating, enhancing solubility in polar solvents.
- Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) .
- Spectroscopy :
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide Derivatives
- Substituent : A hydroxyl (-OH) and trifluoromethyl (-CF₃) group.
- Electronic Impact : -CF₃ is strongly electron-withdrawing, comparable to -SO₂CH₃.
- Characterization :
Spectroscopic and Physical Properties
Expected Data for Target Compound :
- ¹H NMR: Methanesulfonyl protons at δ 3.3 ppm (singlet); phenoxyphenyl protons at δ 6.8–7.6 ppm.
- ¹³C NMR : Methanesulfonyl C at δ 44 ppm; amide C=O at δ 165–170 ppm.
Crystal Packing and Intermolecular Interactions
- 4-Chloro Derivative :
- Target Compound (Predicted): Stronger hydrogen bonding due to the polar -SO₂CH₃ group. Potential C-H···O(S) interactions, altering crystal symmetry compared to the chloro analog.
Biological Activity
3-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide is an organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H17NO4S. The compound features a methanesulfonyl group, a benzamide core, and a phenoxyphenyl substituent, which contribute to its unique chemical reactivity and potential biological effects.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity. This is particularly relevant in pathways associated with cancer and inflammation.
- Receptor Binding : The compound may also bind to various receptors, modulating their activity, which can lead to downstream effects on cell signaling pathways.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines. For instance:
- Cell Line Studies : The compound was evaluated using the crystal violet microtiter plate assay, revealing significant antiproliferative activity with IC50 values ranging from 2.38 µM to 14.74 µM depending on the specific cell line tested .
- Apoptosis Induction : Treatment with this compound resulted in increased early and late apoptotic cells, indicating its potential to induce programmed cell death in cancer cells .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This suggests that it may serve as a therapeutic agent in managing conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-phenoxyphenyl)benzamide | Lacks methanesulfonyl group | Different chemical and biological properties |
| 3-methanesulfonylbenzamide | Lacks phenoxyphenyl substituent | Different reactivity and applications |
| N-(2-phenoxyphenyl)-3-methylbenzamide | Contains a methyl group instead of methanesulfonyl | Variations in chemical behavior |
This comparison highlights the significance of both the methanesulfonyl and phenoxyphenyl groups in conferring distinct biological activities.
Case Studies and Research Findings
- Cytotoxicity Studies : In a study assessing various derivatives, this compound was found to have a higher potency compared to other analogs, suggesting that structural modifications can significantly influence biological efficacy .
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may act through multiple pathways, including modulation of apoptotic signals and inhibition of tumor growth factors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide, and how can reaction yields be improved?
- Methodology :
- Stepwise functionalization : Start with benzamide precursors, introducing methanesulfonyl and phenoxyphenyl groups via sequential coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination).
- Yield optimization : Monitor reaction conditions (temperature, catalysts like Pd for cross-coupling, solvent polarity) using TLC/HPLC. For example, highlights a 70% yield for a benzamide derivative via controlled reagent addition and pH adjustment (alkaline conditions with NaHCO₃).
- Analytical validation : Confirm purity via melting point analysis (306–308°C range) and spectroscopic techniques (IR for functional groups, /-NMR for structural confirmation, and mass spectrometry for molecular ion peaks) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : Use IR to identify sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1638 cm) stretches. -NMR resolves aromatic protons and substituent environments (e.g., phenoxyphenyl vs. methanesulfonyl groups) .
- Crystallography : Employ single-crystal X-ray diffraction (e.g., Oxford Xcalibur Ruby Gemini diffractometer) with SHELX software for structure refinement. and demonstrate monoclinic (P2₁/c) and noncentrosymmetric (P2₁) space groups for related benzamides, highlighting hydrogen bonding (N–H···O) and weak interactions (C–H···F) .
- Software tools : Mercury CSD 2.0 enables visualization of packing patterns and void analysis, critical for understanding polymorphism .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of benzamide derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare LD₅₀/IC₅₀ values across analogs. For example, and show N-butyl-N-ethyl-2-methyl-benzamide has higher toxicity than N-phenyl derivatives due to enhanced lipophilicity.
- Co-crystal analysis : Use PLpro co-crystal structures (e.g., PDB: 3E9S) to identify key interactions (e.g., benzamide hydrogen bonding with Gln269 and Asp164 in SARS-CoV-2 protease), guiding bioisostere design .
- Therapeutic potential : Assess infarct size reduction in ischemia/reperfusion models (e.g., 30–50% reduction in infarct area via benzamide derivatives) .
Q. What computational methods are used to predict the physicochemical and biological properties of this compound?
- Methodology :
- Quantum chemistry : Perform DFT calculations to optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps).
- QSPR/Neural Networks : Use tools like CC-DPS to correlate molecular descriptors (e.g., polar surface area, logP) with solubility or receptor binding affinity .
- Molecular docking : Simulate interactions with target proteins (e.g., PLpro) using AutoDock Vina, validated by experimental IC₅₀ data .
Q. How does polymorphism affect the stability and performance of this compound in drug formulations?
- Methodology :
- Polymorph screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. DMSO) and characterize using DSC/TGA. identifies concomitant polymorphism in fluorinated benzamides, where disorder in crystal packing (C2/c vs. P2₁) alters melting points .
- Stability testing : Compare dissolution rates and hygroscopicity of Form I (plates) vs. Form II (needles). notes that metastable orthorhombic benzamide (Form II) converts to stable rhombic forms over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
